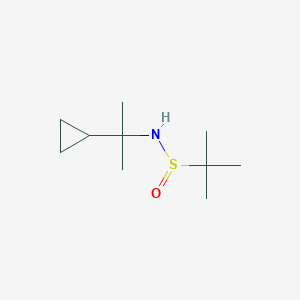![molecular formula C22H28O3 B8339280 17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B8339280.png)
17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one is a synthetic steroid compound
Méthodes De Préparation
The synthesis of 17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one involves multiple steps, starting from simpler steroid precursors. The synthetic routes typically include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to enhance stability and activity.
Cyclization: Formation of the steroid ring structure.
Purification: Techniques such as chromatography to isolate the desired compound.
Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of functional groups with others, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: As a precursor for the synthesis of other complex steroid compounds.
Biology: Studying its effects on cellular processes and hormone regulation.
Medicine: Investigating its potential as a therapeutic agent for conditions like inflammation and hormonal imbalances.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Mécanisme D'action
The mechanism of action of 17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as steroid hormone receptors. It can modulate the activity of these receptors, influencing gene expression and cellular functions. The pathways involved may include signal transduction cascades and regulatory networks that control various physiological processes.
Comparaison Avec Des Composés Similaires
17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one can be compared with other similar steroid compounds, such as:
Cortisol: A naturally occurring steroid hormone with anti-inflammatory properties.
Prednisone: A synthetic steroid used as an anti-inflammatory and immunosuppressant.
Dexamethasone: Another synthetic steroid with potent anti-inflammatory effects.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential.
Propriétés
Formule moléculaire |
C22H28O3 |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O3/c1-13-10-18-16-5-4-14-11-15(24)6-8-21(14,2)17(16)7-9-22(18,3)20(13)19(25)12-23/h6-8,11,13,16,18,20,23H,4-5,9-10,12H2,1-3H3 |
Clé InChI |
QGWCZYPVHAHXQX-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-amino-3-[[4-(methylthio)phenyl]amino]benzoate](/img/structure/B8339199.png)

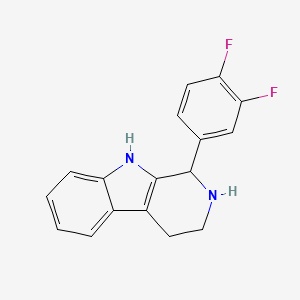
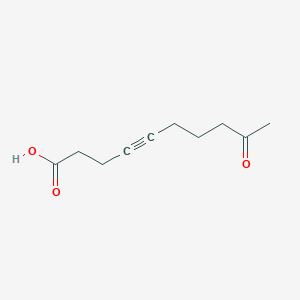

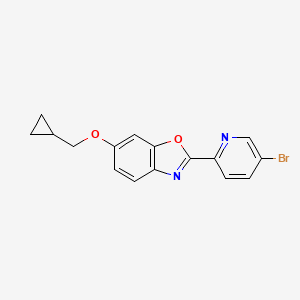
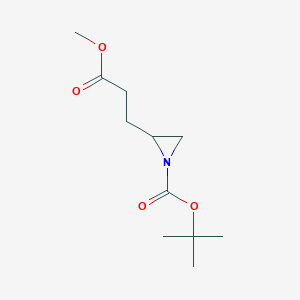

![Ethyl 2-((7-bromo-3,3-dibutyl-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetate](/img/structure/B8339256.png)
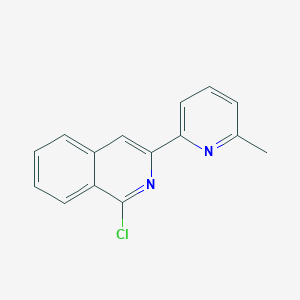
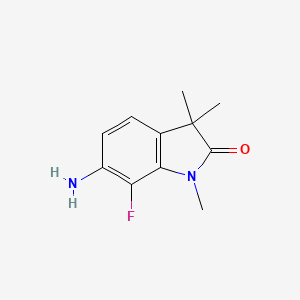

![tert-Butyl (2-{[2-(3-cyano-4-fluorophenyl)ethyl]amino}ethyl)carbamate](/img/structure/B8339289.png)
